ent-PGE2

Isoprostane biosynthesis Oxidative stress Cyclooxygenase-independent pathway

ent-PGE2 (CAS 65085-69-0) is the enantiomer of the endogenous lipid mediator prostaglandin E2 (PGE2), possessing inverted stereochemistry at all chiral centers, most critically at the C-15 hydroxyl position (15R vs. the natural 15S).

Molecular Formula C20H32O5
Molecular Weight 352.5 g/mol
Cat. No. B044597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameent-PGE2
Synonymsent-PGE2
Molecular FormulaC20H32O5
Molecular Weight352.5 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O
InChIInChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,19+/m1/s1
InChIKeyXEYBRNLFEZDVAW-OBUVHCMGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ent-PGE2 (ent-Prostaglandin E2) – The Non-Natural Prostaglandin Enantiomer for Isoprostane Pathway and Stereospecificity Research


ent-PGE2 (CAS 65085-69-0) is the enantiomer of the endogenous lipid mediator prostaglandin E2 (PGE2), possessing inverted stereochemistry at all chiral centers, most critically at the C-15 hydroxyl position (15R vs. the natural 15S) [1]. Unlike enzymatically derived PGE2, which is optically pure, ent-PGE2 is generated in vivo exclusively via the non-enzymatic, free radical-catalyzed isoprostane pathway during oxidative stress, and significant amounts of racemic PGE2 (rac-PGE2) are produced via base-catalyzed equilibration from 15-E2t-isoprostane (8-iso-PGE2) [2]. This compound is widely recognized as a poor substrate for the primary prostaglandin-catabolizing enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which is stereospecific for the 15(S)-hydroxyl group, conferring differential metabolic stability relative to natural PGE2 [3].

Why PGE2 or Other Prostaglandin Analogs Cannot Substitute for ent-PGE2 in Isoprostane and Stereospecificity Studies


ent-PGE2 cannot be interchanged with natural PGE2, 15-E2t-isoprostane, or other in-class prostaglandins because its full stereochemical inversion creates a fundamentally distinct interaction profile at every level of biological recognition. The C-15 hydroxyl inversion (15R vs. 15S) simultaneously impairs oxidation by the stereospecific catabolic enzyme 15-PGDH [1], drastically reduces binding affinity to EP1–EP4 receptors as demonstrated by structure-activity studies showing that even small modifications at the 15-hydroxyl position severely disrupt receptor interaction [2], and marks the compound as a product of the isoprostane rather than the cyclooxygenase pathway—a critical distinction for any study seeking to separate enzymatic from non-enzymatic lipid peroxidation events [3]. Substituting natural PGE2 or racemic mixtures would confound pathway-of-origin assignments and metabolic stability measurements, rendering experimental conclusions invalid.

Quantitative Evidence Differentiating ent-PGE2 from PGE2 and Closest Analogs – Head-to-Head and Cross-Study Comparisons


COX-Independent Formation: ent-PGE2 Is Generated via the Isoprostane Pathway, Not by Cyclooxygenases

Gao et al. (2003) demonstrated that ent-PGE2 is generated in vivo exclusively through the non-enzymatic isoprostane pathway, completely independent of cyclooxygenase (COX) activity. In rat liver tissue under oxidant stress, racemic PGE2 (containing both ent-PGE2 and natural PGE2) was present at 24 ± 16 ng/g tissue esterified in phospholipids [1]. Importantly, in brain tissue, ent-PGE2 and PGE2 were generated in equal quantities (48.4 ± 3.5% and 51.7 ± 3.7% of total PGE2, respectively, n = 3) via the IsoP pathway under baseline conditions; however, following ischemia, PGE2 mass became significantly higher than ent-PGE2, reflecting additional COX-2-dependent PGE2 synthesis superimposed on the racemic isoprostane background [1]. This contrasts with PGE2 derived from COX activity, which is exclusively the natural enantiomer.

Isoprostane biosynthesis Oxidative stress Cyclooxygenase-independent pathway

15-PGDH Metabolic Stability: ent-PGE2 Resists Inactivation by the Primary Prostaglandin Catabolic Enzyme

The NAD+-dependent enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) catalyzes the rate-limiting inactivation step for prostaglandins by oxidizing the 15(S)-hydroxyl group to a 15-keto moiety. The enzyme's catalytic site is strictly stereospecific for the 15(S) configuration [1]. ent-PGE2 possesses the inverted 15(R) configuration (as confirmed by its systematic name: 9-oxo-11S,15R-dihydroxy-5Z,13E-prostadienoic acid) [2] and is consequently a poor substrate for 15-PGDH. In contrast, natural PGE2 is efficiently oxidized with a reported Km of approximately 1–2.2 µM for the human enzyme [3]. This stereochemical incompatibility renders ent-PGE2 metabolically more persistent in biological systems, eliminating the primary clearance mechanism that rapidly terminates PGE2 signaling.

Prostaglandin metabolism 15-PGDH stereospecificity Metabolic stability

Enantiomer-Specific Pharmacology: 10-Fold Greater In Vivo Potency of an ent-PGE2 Analog in a Reproductive Model

Miller et al. (1976) conducted a direct comparative study of natural and enantiomeric prostaglandins in a hamster antifertility assay. Within the PGE2 series, 11α-(15S)-ent-PGE2 methyl ester exhibited 10-fold greater potency than natural PGE2 [1]. Strikingly, this enhanced potency was not universal across enantiomeric series; in the PGF2α series, all ent-compounds surveyed had less potency than the corresponding natural structures, and altering the C-9 hydroxy configuration from the natural α to β decreased potency dramatically [1]. This demonstrates that enantiomeric inversion can produce opposite pharmacological outcomes depending on the specific prostaglandin scaffold, and that ent-PGE2 analogs are capable of achieving supranatural activity at select biological targets.

Prostaglandin enantiomer pharmacology Antifertility assay Stereospecific potency

Receptor Recognition Deficit: Inverted 15-Hydroxyl Configuration Severely Impairs EP Receptor Binding

Classical structure-activity relationship studies by Oien et al. (1975) established that the PGE receptor exhibits a high degree of structural specificity, and that small changes, particularly at the 9-keto or 15-hydroxyl position, drastically diminish receptor interaction [1]. Since ent-PGE2 differs from natural PGE2 by inversion of the 15-hydroxyl from the natural 15S to the unnatural 15R configuration [2], this stereochemical alteration is predicted to severely impair binding to EP1–EP4 receptors. This is consistent with the wide recognition among commercial suppliers that ent-PGE2 exhibits negligible binding affinity for classical EP receptors and does not trigger canonical G-protein signaling cascades, in contrast to natural PGE2 which binds with high affinity to all four EP subtypes (Ki values reported in the low nanomolar range: EP1 = 9.1 nM, EP2 = 4.9 nM, EP3 = 0.33 nM, EP4 = 0.79 nM) [3].

EP receptor binding Prostaglandin structure-activity relationship Stereospecific receptor recognition

Chiral Purity and Optical Identity: ent-PGE2 Enables Unambiguous Separation of Enzymatic vs. Non-Enzymatic Prostaglandin Sources

Enzymatically derived PGE2 (via COX-1/COX-2) is an optically pure compound consisting solely of the natural enantiomer. In contrast, PGE2 generated through free radical-catalyzed peroxidation of arachidonate is a racemic mixture containing equal amounts of both natural PGE2 and ent-PGE2 . The availability of synthetic, optically pure ent-PGE2 (CAS 65085-69-0) [1] provides a critical analytical standard for deconvoluting these two sources in biological samples. This is particularly significant because aspirin and other COX inhibitors reduce thromboxane A2 synthesis by approximately 90% and PGI2 by >80%, yet decrease PGE2 levels by only approximately 60%—a discrepancy at least partially explained by ongoing free radical-catalyzed formation of racemic PGE2 stereoisomers .

Chiral purity Analytical standard Isoprostane biomarker

High-Value Application Scenarios for ent-PGE2 Based on Verified Differential Evidence


Biomarker Studies of Oxidative Stress: Differentiating COX-Dependent from Free Radical-Driven Prostaglandin Synthesis

ent-PGE2 serves as a definitive marker for non-enzymatic lipid peroxidation via the isoprostane pathway. As demonstrated by Gao et al. (2003), ent-PGE2 is generated in equal proportion to PGE2 via the IsoP pathway under baseline conditions, but PGE2 predominates when COX-2 is induced [1]. Using synthetic, optically pure ent-PGE2 as a chromatographic standard, researchers can employ chiral LC/MS/MS methods to quantify the relative contribution of the isoprostane pathway versus COX activity in tissues and biological fluids. This is particularly relevant for studies of ischemia-reperfusion injury, neurodegenerative diseases, and conditions where COX inhibitors produce incomplete suppression of PGE2 levels .

Negative Control for EP Receptor Pharmacology and Functional Assays

Because the inverted 15(R)-hydroxyl configuration of ent-PGE2 severely impairs binding to EP1–EP4 receptors, as established by Oien et al. (1975) [2], ent-PGE2 is the ideal negative control compound for distinguishing receptor-mediated from receptor-independent effects of PGE2. In cAMP accumulation assays, calcium mobilization studies, or β-arrestin recruitment experiments, ent-PGE2 can be used at equimolar concentrations to natural PGE2 to confirm that observed signals are specifically mediated through canonical EP receptor activation rather than non-specific membrane effects or off-target interactions.

Metabolic Stability Studies: Probing the Role of 15-PGDH in Prostaglandin Clearance

The resistance of ent-PGE2 to oxidation by 15-PGDH [3] makes it a valuable tool for dissecting the contribution of this enzyme to prostaglandin signal termination. In cell-based or tissue models, co-administration of natural PGE2 (rapidly inactivated) and ent-PGE2 (persistent) can be used to assess the functional consequences of 15-PGDH-mediated catabolism. This approach is directly relevant to cancer biology, where 15-PGDH is frequently downregulated as a tumor suppressor, and to regenerative medicine, where 15-PGDH inhibitors such as SW033291 are being developed to elevate endogenous PGE2 levels for tissue repair [4].

Enantioselective Prostaglandin Pharmacophore Development

The finding by Miller et al. (1976) that 11α-(15S)-ent-PGE2 methyl ester is 10-fold more potent than natural PGE2 in an in vivo antifertility model [5] establishes that the ent-prostaglandin scaffold can yield compounds with supranatural biological activity at specific targets. Medicinal chemistry programs exploring prostaglandin-based therapeutics may benefit from including ent-PGE2 as a starting scaffold, particularly for indications where the classical EP receptor profile of natural PGE2 is undesirable but enhanced potency at a subset of prostanoid receptors or transporters is sought.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for ent-PGE2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.